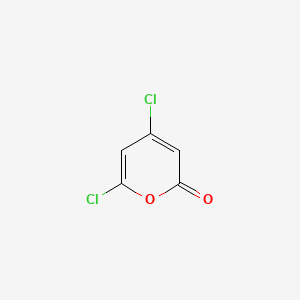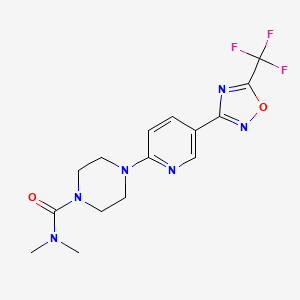![molecular formula C15H21ClN2O2 B2629676 Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2094715-70-3](/img/structure/B2629676.png)
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2094715-70-3. It has a molecular weight of 296.8 and its IUPAC name is benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride .
Physical and Chemical Properties This compound is a powder at room temperature. Its InChI code is 1S/C15H20N2O2.ClH/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15;/h1-5,16H,6-12H2;1H .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Nanotechnology
Compounds like benzene-1,3,5-tricarboxamides (BTAs) have been pivotal in supramolecular chemistry, demonstrating the ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures find applications in nanotechnology and polymer processing due to their predictable assembly and structural properties (Cantekin, de Greef, & Palmans, 2012). This aspect of research underscores the potential of complex organic compounds, possibly including Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, in creating new materials with specific, desirable properties.
Heterocyclic Chemistry and Drug Development
The synthesis and biological application of heterocyclic compounds, such as benzimidazoles, quinoxalines, and benzo[1,5]diazepines, have been a focal point of research, indicating the importance of nitrogen-containing heterocycles in developing therapeutic agents. These compounds' synthesis often involves condensation reactions with various electrophilic reagents, showing a path for creating biologically active molecules that could include derivatives of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride for potential therapeutic uses (Ibrahim, 2011).
Biological Activity of Natural and Synthetic Compounds
The structural attributes of carboxylic acids, including benzyl derivatives, significantly influence their antioxidant, antimicrobial, and cytotoxic activities. Research has shown that variations in the number of hydroxyl groups and the presence of conjugated bonds directly affect these biological properties, suggesting that manipulating the structure of compounds like Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride could tailor them for specific biological activities (Godlewska-Żyłkiewicz et al., 2020).
Environmental Chemistry and Contaminant Removal
The persistence and fate of benzodiazepine derivatives in the environment have been investigated, revealing their potential as emerging contaminants in water bodies. Studies on their removal during water treatment processes offer insights into how similar compounds, including potentially Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, might behave in environmental contexts and how they could be effectively removed from wastewater, thus reducing their environmental impact (Kosjek et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15;/h1-5,16H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGHRSGFMQULGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2629593.png)
![2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2629594.png)
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)
![tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2629596.png)
![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
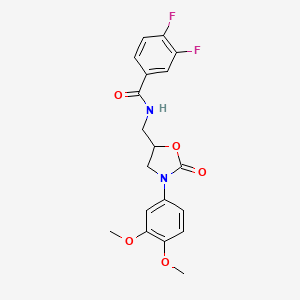
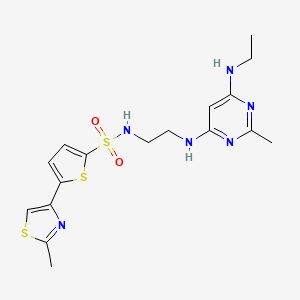
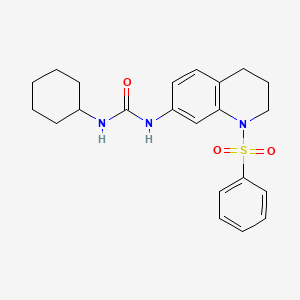
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)

